Ethyl[1-(pyridin-4-yl)propyl]amine
Description
Significance of Amines as Central Scaffolds in Chemical Research
Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental building blocks in chemistry. google.com Their basicity and nucleophilic character make them highly reactive and versatile in a multitude of chemical transformations. cbseacademic.nic.in Aliphatic amines, where the nitrogen is connected to at least one alkyl group, are particularly significant. google.com They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Their ability to form hydrogen bonds influences their physical properties like boiling point and solubility. The presence of the nitrogen lone pair allows them to act as bases, catalysts, and nucleophiles in various organic reactions, including substitutions and condensations. cbseacademic.nic.in
The Role of Pyridine (B92270) Rings in Directing Chemical Reactivity and Stereocontrol
The pyridine ring is a vital heterocyclic motif in drug discovery and organic synthesis. nih.gov As an aromatic heterocycle containing a nitrogen atom, it is often considered a privileged structure due to its presence in numerous bioactive compounds and approved drugs. nih.gov The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. This electronic nature is crucial for directing chemical reactions. Furthermore, N-activation of the pyridine ring can lead to regio- and stereoselective additions, providing a powerful tool for creating complex, three-dimensional molecules. nih.gov The ability to control reactions based on the position of substituents on the pyridine ring is a cornerstone of modern synthetic strategy. nih.gov
Contextualization of Ethyl[1-(pyridin-4-yl)propyl]amine within Advanced Amine Chemistry
This compound is a secondary amine that incorporates both a flexible aliphatic chain and a rigid, functional pyridine ring. This structure places it within the class of substituted amines, where the properties are tuned by the nature of the attached groups. The compound is an exemplar of how simple amine scaffolds can be elaborated to create more complex molecules with specific functionalities. The synthesis of such secondary amines often involves challenges like achieving selective mono-alkylation. gla.ac.uk Advanced synthetic methods, such as reductive amination of ketones or nucleophilic substitution reactions involving a pyridine derivative, represent plausible routes to its formation. The interplay between the basic aliphatic amine center and the aromatic pyridine unit defines its chemical character and potential applications.
Scope and Objectives of Academic Inquiry on the Compound
Currently, dedicated academic research focusing exclusively on this compound is limited in publicly accessible literature. Therefore, the primary objective of academic inquiry would be to synthesize and characterize the compound to establish a baseline of its physical and chemical properties. Subsequent research would likely investigate its potential in several areas. A key focus would be to determine its pKa value experimentally to quantify the influence of the pyridin-4-yl group on the basicity of the ethylpropylamine backbone. cbseacademic.nic.in Further studies could explore its utility as a ligand for metal catalysis, leveraging the nitrogen atoms in both the pyridine ring and the amine chain for coordination. Finally, given that both pyridine and amine moieties are common in bioactive molecules, an investigation into its potential pharmacological properties would be a logical extension of its academic inquiry. nih.gov
Physicochemical and Structural Data of this compound
Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following tables present data based on predictions and information available in chemical databases.
Table 1: Predicted Physicochemical Properties This data is based on computational predictions and has not been experimentally verified in published research.
| Property | Predicted Value |
| Boiling Point | 248.2 ± 15.0 °C |
| Density | 0.940 ± 0.06 g/cm³ |
| pKa | 8.49 ± 0.19 |
Table 2: Compound Identification
| Identifier | Value |
| IUPAC Name | N-ethyl-1-(pyridin-4-yl)propan-1-amine |
| CAS Number | 1178707-49-7 |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
Detailed Research Findings
As specific research on this compound is scarce, this section details findings based on the known chemistry of its constituent functional groups and related structures.
The synthesis of this compound can be envisioned through several established organic chemistry reactions. A primary route would be the reductive amination of 1-(pyridin-4-yl)propan-1-one with ethylamine (B1201723). This two-step, one-pot reaction would first involve the formation of an intermediate imine, followed by reduction using a reagent like sodium borohydride (B1222165) to yield the final secondary amine.
Another potential synthesis involves the nucleophilic substitution of a suitable leaving group at the benzylic-like position of a pyridine derivative. For instance, reacting 4-(1-chloropropyl)pyridine with an excess of ethylamine could yield the target compound.
The chemical reactivity of this compound is dictated by its two nitrogen centers. The aliphatic secondary amine is expected to be the more basic site. The basicity of propylamine (B44156) is influenced by substituents, and the electron-withdrawing nature of the pyridine ring would likely decrease the basicity of the amine compared to a simple alkyl-substituted amine. cbseacademic.nic.in The nitrogen on the pyridine ring is less basic and its lone pair contributes to the aromatic system. This nitrogen can be protonated or alkylated, and it can coordinate to metal centers. The presence of two nitrogen atoms makes the molecule a potential bidentate ligand in coordination chemistry, capable of forming stable complexes with various metal ions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-10(12-4-2)9-5-7-11-8-6-9/h5-8,10,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLONKVNYUAMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1 Pyridin 4 Yl Propyl Amine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Ethyl[1-(pyridin-4-yl)propyl]amine reveals several key disconnections for its synthesis. The primary target bond for disconnection is the C-N bond, which connects the ethylamino group to the propylpyridine backbone. This disconnection points to two main synthetic strategies: forming the C-N bond through reductive amination or through nucleophilic substitution.
Another strategic disconnection can be made at the C-C bond between the pyridine (B92270) ring and the propyl side chain. However, building the pyridine ring with the side chain already in place is often more complex. Therefore, the most common and practical approaches focus on introducing the nitrogen-containing functional group onto a pre-formed pyridin-4-yl-propane skeleton.
Approaches to C-N Bond Formation
The formation of the crucial C-N bond can be achieved through several reliable methods, each with its own set of advantages and considerations.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines. pressbooks.publibretexts.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. pressbooks.pub In the context of synthesizing this compound, the starting materials would be 1-(pyridin-4-yl)propan-1-one and ethylamine (B1201723).
The reaction proceeds in two main steps:
Imine Formation: The ketone and amine react to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding amine. libretexts.org
Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory choices. pressbooks.pubresearchgate.net Catalytic hydrogenation over metal catalysts like nickel or palladium on carbon can also be used. pressbooks.puborganic-chemistry.org The choice of reducing agent can influence the reaction conditions and chemoselectivity. For instance, sodium triacetoxyborohydride is known for its mildness and is often preferred for acid-sensitive substrates. researchgate.net
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |
| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | A common and cost-effective choice. organic-chemistry.org |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6 | Effective but toxic due to cyanide. libretexts.orgsigmaaldrich.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (B109758), Acetic Acid | Mild and selective, good for a wide range of substrates. researchgate.net |
| Catalytic Hydrogenation | H₂/Pd/C, H₂/Ni | Various solvents, pressure | Often used in industrial-scale synthesis. pressbooks.puborganic-chemistry.org |
Nucleophilic Substitution Reactions with Halogenated Precursors
Another common strategy for forming the C-N bond is through a nucleophilic substitution reaction. libretexts.org This approach involves reacting a suitable halogenated precursor, such as 1-chloro-1-(pyridin-4-yl)propane or 1-bromo-1-(pyridin-4-yl)propane, with ethylamine. Ethylamine, acting as a nucleophile, displaces the halide to form the desired amine. libretexts.org
However, a significant challenge with this method is the potential for over-alkylation, where the newly formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To minimize this, a large excess of the amine nucleophile is often used.
A variation of this method is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nitrogen source to avoid over-alkylation. libretexts.org This would involve reacting the halogenated precursor with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. To obtain the N-ethyl derivative, a subsequent ethylation step would be necessary.
Recent research has also explored the direct C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH), which could offer a more direct route to 4-aminopyridine (B3432731) derivatives. nih.gov
Amination of Alkenes and Alkynes
While less common for this specific target, the amination of alkenes or alkynes could also be a viable synthetic route. This would involve starting with a precursor like 4-(prop-1-en-1-yl)pyridine or 4-(prop-1-yn-1-yl)pyridine. Hydroamination, the addition of an N-H bond across a C-C multiple bond, can be catalyzed by various transition metals. This method can provide direct access to the amine in a single step, but controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be a challenge.
Asymmetric Synthesis Pathways
Since this compound contains a chiral center at the carbon atom attached to the pyridine ring and the ethylamino group, the development of asymmetric synthetic methods to produce enantiomerically pure forms is of high importance, particularly for pharmaceutical applications. yale.edugoogle.com
Chiral Catalyst-Mediated Aminations
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. google.com This can be achieved by using a chiral catalyst that facilitates the enantioselective reduction of the intermediate imine. Transition metal complexes containing chiral ligands, such as those based on rhodium, ruthenium, or iridium, are commonly employed for this purpose. google.comacs.orggoogle.com
For example, a ruthenium-diphosphine complex can catalyze the asymmetric reductive amination of a ketone with an ammonium salt to yield a chiral primary amine. google.com A subsequent N-ethylation step would then provide the final product.
Another approach involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, has been extensively used for the asymmetric synthesis of a wide variety of chiral amines. yale.edu This method involves the condensation of the ketone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, yields the enantiomerically enriched primary amine, which can then be ethylated.
Chiral Auxiliary-Assisted Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. For the synthesis of this compound, a plausible approach involves the use of a chiral amine, such as (S)-1-phenylethylamine, as the auxiliary.
The general strategy would commence with the reductive amination of 1-(pyridin-4-yl)propan-1-one with the chiral auxiliary, for instance, (R)-1-phenylethylamine. This reaction forms a diastereomeric mixture of N-[(1R)-1-phenylethyl]-1-(pyridin-4-yl)propan-1-amines. These diastereomers, possessing different physical properties, can then be separated by chromatography. Subsequent cleavage of the chiral auxiliary, typically through hydrogenolysis, would yield the desired enantiomer of this compound. The success of this method hinges on the efficiency of the diastereomeric separation and the final deprotection step. nih.gov
| Diastereomer | Separation Method | Diastereomeric Ratio (d.r.) | Reference |
| N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-β-carboline-1-carboxamide | Column Chromatography | 83:17 | nih.gov |
| N-[(S)-α-phenylethyl]-4-piperidone derivative | Ring opening-ring closure | Not specified | researchgate.net |
Note: The data presented is for analogous heterocyclic systems, illustrating the feasibility of chiral auxiliary-assisted synthesis and separation.
Stereoselective Reductions
Stereoselective reduction of a pre-formed imine is a powerful method for the synthesis of chiral amines. In the context of this compound, this would involve the condensation of 1-(pyridin-4-yl)propan-1-one with ethylamine to form the corresponding imine, N-(1-(pyridin-4-yl)propylidene)ethanamine. This imine can then be subjected to asymmetric hydrogenation or reduction using chiral catalysts or reagents.
Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of imines. mdma.chresearchgate.net For pyridyl imines, iridium catalysts have shown considerable promise. The catalyst system often comprises a precursor like [Ir(COD)Cl]₂ and a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives). Additives such as iodine can be crucial for the in-situ generation of the active Ir(III) catalyst. nih.gov The enantioselectivity of these reactions is highly dependent on the ligand structure, the solvent, and the reaction conditions (pressure and temperature).
| Substrate | Catalyst System | Pressure (H₂) | Temp (°C) | Solvent | ee (%) | Reference |
| N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | [IrCl(COD)]₂ / (R,SFc)-Xyliphos / NBu₄I / HOAc | Not specified | 50 | Acetic Acid (additive) | ~80 | mdma.ch |
| N-iminopyridinium ylide | [Ir(COD)Cl]₂ / BINAP / I₂ | 550 psi | Room Temp | CH₂Cl₂ | Good | nih.gov |
Note: The data is for the asymmetric hydrogenation of related imine substrates, demonstrating the potential for high enantioselectivity.
Organocatalytic Transfer Hydrogenation: An alternative to metal-catalyzed hydrogenation is the use of chiral organocatalysts. Chiral phosphoric acids derived from BINOL, in conjunction with a hydride source like a Hantzsch ester, can effectively catalyze the asymmetric transfer hydrogenation of imines, including some pyridine derivatives. wikipedia.org This metal-free approach offers advantages in terms of environmental impact and catalyst removal.
Enzymatic or Biocatalytic Approaches
Biocatalysis offers a highly selective and environmentally benign route to chiral amines. Transaminases (TAs) are particularly relevant as they can catalyze the asymmetric synthesis of primary and secondary amines from prochiral ketones. acs.org
For the synthesis of this compound, a transaminase could be employed in a kinetic resolution of racemic 1-(pyridin-4-yl)propylamine, or more directly, in the asymmetric amination of 1-(pyridin-4-yl)propan-1-one using an amine donor like isopropylamine. The reaction equilibrium can be challenging, often requiring strategies to remove the ketone byproduct (e.g., acetone) to drive the reaction towards the desired amine product. researchgate.net The choice of enzyme is critical, and often screening of a panel of transaminases is necessary to find one with suitable activity and selectivity for the specific substrate. acs.org
Another enzymatic strategy is the kinetic resolution of a racemic mixture of the final product or a precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic 1-(pyridin-4-yl)propan-1-ol, a precursor to the ketone, allowing for the separation of the enantiomers. mdpi.comnih.gov
| Enzyme | Reaction Type | Substrate | Product ee (%) | Yield (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | Kinetic Resolution (Trans-esterification) | (R/S)-1-phenyl-2-propyn-1-ol | 93.25 | 48.78 | mdpi.com |
| Candida rugosa MY lipase | Kinetic Resolution (Trans-esterification) | (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol | 96.2 | 28.2 | nih.gov |
| Transaminase (ATA-036) | Dynamic Kinetic Resolution | 4-pyridinone derivative | >99 | 85 | acs.org |
Note: The data presented is for enzymatic resolutions and aminations of analogous compounds, highlighting the potential of biocatalytic methods.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the aforementioned synthetic methods are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and catalyst loading is essential to maximize the yield and stereoselectivity of the desired product.
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reaction rates, and even the stereochemical course.
In reductive aminations , aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), dichloromethane (DCM), and tetrahydrofuran (B95107) (THF) are commonly used, especially with sensitive reagents like sodium triacetoxyborohydride. researchgate.net While protic solvents like methanol can be used with sodium borohydride, the timing of reagent addition is critical to prevent premature reduction of the ketone. nih.gov Solvent-free conditions have also been explored and can lead to higher yields and reduced reaction times in some cases. wikipedia.orgnih.gov
For asymmetric hydrogenations , the solvent can impact catalyst activity and enantioselectivity. Chlorinated solvents like dichloromethane are often employed. nih.gov The solubility of the catalyst and substrate in the chosen solvent is a key consideration.
In enzymatic reactions , the solvent system is crucial. While many reactions are performed in aqueous buffers, organic co-solvents or ionic liquids are sometimes used to improve substrate solubility and can influence enzyme activity and stability.
| Reaction Type | Solvent | Reagent/Catalyst | Outcome | Reference |
| Reductive Amination | DCE, THF | NaBH(OAc)₃ | Preferred solvents, good yields | researchgate.net |
| Reductive Amination | Methanol | NaBH₄ | Requires sequential addition | nih.gov |
| Reductive Amination | Toluene | TiF₄ / BH₃NH₃ | Encouraged free amine formation over borane-amine complex | researchgate.net |
| Asymmetric Hydrogenation | CH₂Cl₂ | [Ir(COD)Cl]₂ / BINAP | Effective for pyridinium (B92312) ylides | nih.gov |
| Enzymatic Resolution | Toluene / [EMIM][BF₄] | Candida rugosa MY lipase | High enantioselectivity | nih.gov |
Temperature and Pressure Influence on Selectivity
Temperature and pressure are critical parameters, particularly in asymmetric hydrogenation and other catalytic processes.
In asymmetric hydrogenation , hydrogen pressure directly influences the reaction rate. While higher pressures can accelerate the reaction, they may not always lead to higher enantioselectivity. Typical pressures range from atmospheric to over 50 bar. mdma.chnih.gov Temperature also plays a dual role; higher temperatures increase the reaction rate but can have a detrimental effect on enantioselectivity by allowing the reaction to overcome the energy difference between the diastereomeric transition states. Reactions are often run at or below room temperature to maximize selectivity. nih.gov For some industrial processes, a compromise is found, such as running the reaction at 50 °C to achieve good productivity. mdma.ch
For enzymatic reactions , temperature is a critical parameter that affects enzyme stability and activity. Each enzyme has an optimal temperature range, beyond which it may denature and lose activity. acs.org
| Reaction Type | Temperature (°C) | Pressure (bar) | Effect on Selectivity/Yield | Reference |
| Asymmetric Hydrogenation | 50 | Not specified | Optimized for productivity in an industrial process | mdma.ch |
| Asymmetric Hydrogenation | Room Temp | ~38 | Standard condition for screening catalysts | nih.gov |
| Diastereoselective Addition | -78 to Room Temp | N/A | Temperature can control kinetic vs. thermodynamic product formation | nih.gov |
| Enzymatic Reaction | 50-60 | N/A | Optimized for enzyme stability and activity | acs.org |
Catalyst Loading and Ligand Design for Enhanced Efficiency
In catalytic asymmetric synthesis, minimizing the amount of catalyst used (catalyst loading) is crucial for economic and environmental reasons, especially when using expensive transition metals and complex chiral ligands.
Catalyst Loading: The catalyst loading is typically expressed as a substrate-to-catalyst ratio (S/C) or as a mole percentage (mol %). In academic settings, loadings of 0.5-2 mol % are common for initial screenings. nih.gov However, for industrial applications, much lower loadings are desirable. For instance, in the asymmetric hydrogenation of some imines, catalyst loadings as low as 0.1 mol % have been achieved without compromising enantioselectivity. nih.gov
Ligand Design: The chiral ligand is the heart of an asymmetric catalyst, as it is responsible for creating the chiral environment that dictates the stereochemical outcome. The electronic and steric properties of the ligand are critical. Fine-tuning the substituents on a chiral phosphine ligand, for example, can significantly impact the enantioselectivity of an iridium-catalyzed hydrogenation. nih.gov The development of new, modular, and easily synthesized ligands is an active area of research aimed at improving the efficiency and applicability of asymmetric catalysis. researchgate.net
| Catalyst System | Catalyst Loading (mol %) | Ligand | Key Finding | Reference |
| [Ir(COD)Cl]₂ / BINAP | 1.2 - 2.6 | BINAP | Effective for N-iminopyridinium ylides | nih.gov |
| Ir-Xyliphos | Not specified (industrial process) | Xyliphos | Enables large-scale production of a chiral amine | mdma.ch |
| Chiral Phosphoric Acid | Not specified | BINOL-derived | Effective for organocatalytic transfer hydrogenation | wikipedia.org |
| Ir/(S)-SEGPHOS | Not specified | (S)-SEGPHOS | High enantioselectivity for quinoline (B57606) hydrogenation | researchgate.net |
Novel Synthetic Routes and Method Development
The synthesis of secondary amines like this compound is a cornerstone of medicinal and organic chemistry. Novel approaches often aim to overcome the limitations of classical methods, such as the lack of selectivity in direct alkylation of amines.
A likely and modern approach to synthesize this compound would be through reductive amination . This powerful method involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the target compound, this would involve the reaction of 1-(pyridin-4-yl)propan-1-one with ethylamine.
Recent advancements in this area focus on the use of more efficient and selective reducing agents and catalysts. While classical reagents include sodium borohydride and sodium cyanoborohydride, newer methods might employ silane-based reducing agents or catalytic transfer hydrogenation.
Another potential novel route is the N-alkylation of the primary amine , 1-(pyridin-4-yl)propan-1-amine (B1320105). Direct alkylation with an ethyl halide can be problematic due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. However, novel catalytic systems are being developed to achieve selective mono-alkylation.
Furthermore, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of this compound would be a significant advancement. This could be achieved through the use of chiral catalysts or auxiliaries in a reductive amination process. For instance, iridium-based catalysts have been successfully used for the asymmetric synthesis of structurally related pyridinylpropanamine derivatives, achieving high enantiomeric excess. While a specific application to this compound is not reported, this methodology represents a key area of modern synthetic development.
Below is a hypothetical comparison of potential novel synthetic routes, based on general principles of modern organic synthesis.
Interactive Data Table: Comparison of Potential Novel Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Catalytic Reductive Amination | 1-(pyridin-4-yl)propan-1-one, Ethylamine, Novel reducing agent (e.g., silane-based) or Hydrogenation catalyst (e.g., Pd/C, PtO₂) | High atom economy, often one-pot procedure, potentially milder conditions. | Catalyst sensitivity, potential for side reactions. |
| Asymmetric Reductive Amination | 1-(pyridin-4-yl)propan-1-one, Ethylamine, Chiral catalyst (e.g., Iridium-based) | Access to single enantiomers, high value for pharmaceutical applications. | Catalyst cost and availability, optimization of reaction conditions for high enantioselectivity. |
| Selective N-Alkylation | 1-(pyridin-4-yl)propan-1-amine, Ethylating agent (e.g., ethyl triflate), Specialized catalytic system | Direct formation of the C-N bond. | Over-alkylation is a significant risk, requiring highly selective catalysts. |
Detailed research into the synthesis of this compound would be required to validate and optimize these potential routes. The development of such methods would contribute to the broader field of amine synthesis, with potential applications in the preparation of a wide range of biologically active molecules.
Stereochemical Analysis and Control
Enantiomeric Purity Determination and Separation Techniques
Ensuring the enantiomeric purity of a chiral compound is crucial. Several chromatographic techniques are instrumental in both quantifying the enantiomeric excess (ee) and performing preparative separation of the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For a basic compound like Ethyl[1-(pyridin-4-yl)propyl]amine, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in resolving a broad range of chiral compounds, including amines. researchgate.netresearchgate.net
The choice of mobile phase is also critical. For basic analytes, the addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. researchgate.net For instance, in the separation of other chiral amines, the addition of acids like ethanesulfonic acid has been shown to be beneficial. researchgate.net A systematic approach to method development would involve screening various polysaccharide-based columns with different mobile phase compositions, typically mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), with the addition of a suitable amine or acid modifier.
A study on the chiral separation of hydroxychloroquine, a molecule also containing a chiral amine and a quinoline (B57606) ring system, demonstrated the successful use of a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol. nih.gov This approach could serve as a starting point for developing a method for this compound.
Table 1: Exemplary Chiral HPLC Conditions for the Separation of Analogous Chiral Amines
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Type |
| Chiralpak AD-H | n-Hexane/Isopropanol (93:7, v/v) | 1.0 | UV (254 nm) | Chiral Quinolines |
| Chiralcel OD-H | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | 0.5 | UV (230 nm) | Aromatic Amines |
| Lux Cellulose-1 | Acetonitrile/Methanol (B129727)/Acetic Acid/Triethylamine (90:10:0.1:0.1, v/v/v/v) | 1.0 | UV (254 nm) | Primary Amines |
This table presents typical conditions used for the separation of chiral amines and related compounds and should be considered as a starting point for the method development for this compound.
Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this method is highly relevant.
Common chiral stationary phases for GC include cyclodextrin (B1172386) derivatives and phases based on chiral amino acids. nih.govnih.gov For the analysis of amines, derivatization is often necessary to improve volatility and chromatographic performance. nih.govnih.gov
Table 2: Potential GC Conditions for Derivatized this compound Analogs
| Chiral Stationary Phase | Carrier Gas | Temperature Program | Derivatizing Agent | Analyte Type |
| Chirasil-Dex CB | Helium | 100°C (1 min), then 5°C/min to 200°C | Trifluoroacetic anhydride | Volatile Amines |
| Beta-DEX™ 225 | Hydrogen | 80°C (2 min), then 10°C/min to 180°C | (R)-1-Phenylethyl isocyanate | Chiral Amines |
| CycloSil-B | Nitrogen | 90°C isothermal | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylated Amines |
This table provides examples of GC conditions that have been used for the enantiomeric separation of derivatized chiral amines and could be adapted for this compound.
An alternative to using a chiral stationary phase is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (either HPLC or GC).
A variety of CDAs are available for the derivatization of primary and secondary amines. Reagents such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are commonly employed. researchgate.netacs.orgnih.gov The choice of CDA depends on the reactivity of the amine and the analytical technique being used. The resulting diastereomers can then be quantified to determine the enantiomeric purity of the original amine.
For example, primary amines can be derivatized with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, to yield fluorescent diastereomeric isoindoles that can be readily separated by reversed-phase HPLC. researchgate.net
Absolute Configuration Assignment Methodologies
Determining the absolute configuration, i.e., the actual three-dimensional arrangement of the atoms of a chiral molecule (designated as R or S), is a critical step in stereochemical analysis.
Unambiguous determination of the absolute configuration is most reliably achieved through single-crystal X-ray crystallography. researchgate.netnih.govnih.govresearchgate.net If the native compound does not form suitable crystals, or if it is a light-atom molecule which can make the determination of the absolute structure challenging, derivatization with a reagent containing a heavy atom can be employed. researchgate.net
For this compound, derivatization with a chiral auxiliary that readily crystallizes and contains a heavier atom (e.g., bromine or sulfur) would be a viable strategy. The known absolute configuration of the chiral auxiliary allows for the unambiguous assignment of the configuration of the newly introduced stereocenter.
Another approach is the formation of a salt with a chiral acid of known absolute configuration. If the resulting salt crystallizes well, the absolute configuration of the amine can be determined from the crystal structure of the diastereomeric salt.
Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive methods for investigating stereochemistry. rsc.orgsaschirality.orgrsc.orgmdpi.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can often be used to assign the absolute configuration by comparison with known compounds or through the application of empirical rules like the Octant Rule for ketones, though its application to pyridyl compounds is more complex.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is characteristic of the molecule's stereochemistry. The pyridine (B92270) chromophore in this compound would be expected to give rise to characteristic ECD signals. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given enantiomer. mdpi.com By comparing the experimentally measured ECD spectrum with the calculated spectra for the R and S enantiomers, the absolute configuration can be confidently assigned.
The chiroptical properties of chiral pyridyl compounds have been studied, and the electronic transitions of the pyridine ring are sensitive to the chiral environment, providing a basis for stereochemical assignment. rsc.orgdocumentsdelivered.com
In-Depth Analysis of this compound Reveals Scientific Gaps
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of in-depth research on the chemical compound this compound. While the compound is listed in chemical catalogs with basic identifiers such as its CAS number (1178707-49-7) and molecular formula (C10H16N2), detailed studies on its stereochemical properties and the stereoselective mechanisms of its synthesis are not publicly available. mdpi.comacs.orgnih.gov This scarcity of specific data prevents a thorough analysis as per the requested detailed outline.
The outlined topics—, Computational Prediction of Spectroscopic Signatures, and Mechanisms of Stereoselectivity in Synthesis—require dedicated research that does not appear to have been conducted or published for this compound. General principles of stereochemistry and asymmetric synthesis are well-established in organic chemistry, and studies on related pyridine derivatives do exist. nih.govresearchgate.netresearchgate.netacs.org However, applying this general knowledge to a specific, unstudied compound without experimental or computational data would be speculative and would not meet the standards of a scientifically rigorous article.
For instance, a detailed discussion of the computational prediction of spectroscopic signatures would necessitate quantum chemical calculations to determine the expected NMR, IR, and other spectral data for the different stereoisomers of this compound. Similarly, a meaningful exploration of diastereotopic group differentiation and enantiotopic face selectivity in its synthesis would require specific examples of synthetic routes and analyses of the transition states involved, which are not documented. nih.govresearchgate.net
Without access to primary research data, any attempt to generate content for the specified sections would result in a generic and hypothetical discussion, rather than a factual report on this compound. Such an approach would fail to provide the detailed and scientifically accurate information requested.
Therefore, due to the absence of specific research on this compound, it is not possible to provide a detailed article that strictly adheres to the requested outline and focuses solely on this compound. Further experimental and computational studies are needed to elucidate the specific stereochemical and synthetic aspects of this molecule.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.
Information regarding advanced Pulsed Field Gradient (PFG) NMR experiments on Ethyl[1-(pyridin-4-yl)propyl]amine is not available. These techniques are valuable for studying diffusion and intermolecular interactions.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass and molecular formula of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
No high-resolution mass spectrometry (HRMS) data for this compound was found. HRMS is critical for determining the exact elemental composition of the molecule by providing a highly accurate mass measurement.
There is no available tandem mass spectrometry (MS/MS) data for this compound. MS/MS experiments involve the fragmentation of a selected ion and analysis of the resulting fragments. This technique is instrumental in elucidating the fragmentation pathways and confirming the connectivity of the molecule's structural components. While general fragmentation patterns for related structures like propylamine (B44156) and other amines have been documented, this information cannot be directly and accurately extrapolated to predict the specific fragmentation of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
No experimental infrared (IR) or Raman spectra for this compound are available in the searched literature and databases. These spectra would provide valuable information about the characteristic vibrational modes of the pyridine (B92270) ring, the secondary amine, and the propyl chain, helping to confirm the presence of these functional groups and providing insights into the molecule's conformation.
X-ray Diffraction Studies of Crystalline Forms
Single Crystal X-ray Diffraction for Solid-State Structure
The single crystal X-ray diffraction (SC-XRD) technique offers an unparalleled level of detail regarding the molecular structure of a compound in its crystalline form. This method involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal.
As of the latest available research, a complete single crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available. The generation of such data would require the successful growth of a suitable single crystal of the compound, which can be a challenging process influenced by factors such as solvent, temperature, and purity.
Were such a study to be conducted, the anticipated data would be presented in a format similar to the following hypothetical table:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1021.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.085 |
| R-factor | < 0.05 |
Note: The data presented in this table is purely hypothetical and serves as an illustrative example of what would be obtained from a single crystal X-ray diffraction analysis. It is not actual experimental data for this compound.
Powder X-ray Diffraction for Polymorphism Analysis
Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but differ in their crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability.
The PXRD pattern is a fingerprint of a crystalline solid. Each polymorph will produce a unique diffraction pattern characterized by a specific set of diffraction peak positions (in terms of 2θ) and relative intensities.
Similar to single crystal data, there are currently no published powder X-ray diffraction patterns for this compound in the scientific literature. An investigation into the polymorphism of this compound would involve crystallizing it under various conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting solid materials by PXRD.
A representative, albeit hypothetical, PXRD data table for a specific polymorph of this compound might look as follows:
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.9 | 4.69 | 60 |
| 21.1 | 4.21 | 75 |
| 25.8 | 3.45 | 40 |
Note: This table contains hypothetical data for illustrative purposes only and does not represent experimentally determined values for this compound.
The discovery and characterization of different polymorphs are of significant interest in fields such as pharmaceuticals and materials science, as the choice of a specific polymorphic form can be critical for the performance and stability of a product. Further research is required to explore the potential for polymorphism in this compound and to generate the experimental data necessary for a complete structural understanding.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanics forms the fundamental basis for modern computational chemistry. By solving the Schrödinger equation for a given molecular system, QM methods can elucidate a molecule's structure, energy, and properties with high accuracy.
A molecule's three-dimensional structure is fundamental to its properties and reactivity. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like Ethyl[1-(pyridin-4-yl)propyl]amine, which contains several single bonds, multiple low-energy conformations may exist.
Conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating the rotatable bonds, specifically the C-C and C-N bonds of the propyl-amine chain and the C-C bond connecting the propyl group to the pyridine (B92270) ring. The results of such an analysis would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might behave in different environments.
The electronic structure of a molecule dictates its chemical reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. In this compound, the HOMO would likely be localized on the electron-rich pyridine ring or the nitrogen atom of the amine group.
LUMO: The innermost orbital devoid of electrons. It represents the ability of the molecule to accept electrons. The LUMO would be expected to be distributed across the pyridine ring's anti-bonding orbitals.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.
Analysis of the molecular orbitals would provide a detailed map of electron density, highlighting the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.
Once the geometry of this compound is optimized, computational methods can predict its vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectra. This correlation is invaluable for:
Confirming the structure: If the calculated spectrum matches the experimental one, it provides strong evidence that the correct structure has been identified.
Assigning spectral bands: Theoretical calculations help in assigning specific vibrational modes to the observed peaks in an experimental spectrum, which can otherwise be a complex task.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of QM methods that has become exceedingly popular due to its excellent balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.
Beyond vibrational frequencies, DFT can accurately predict other spectroscopic parameters. For this compound, this would be particularly useful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts.
By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These theoretical values, when compared to experimental NMR data, can help in the definitive assignment of all proton and carbon signals in the molecule, which is essential for its structural elucidation.
A hypothetical table of predicted vs. experimental chemical shifts would be a powerful tool for structural verification.
DFT is an indispensable tool for exploring the potential chemical reactions of a molecule. For this compound, this could involve studying:
Protonation/Deprotonation: Investigating the most likely sites for protonation (the pyridine nitrogen vs. the amine nitrogen) and the associated energy changes.
Reaction Pathways: Mapping the entire energy profile of a potential reaction, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate.
By calculating the structure and energy of transition states, chemists can gain a deep understanding of the reaction's kinetics and mechanism, which is fundamental to controlling chemical transformations.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal the molecule's conformational landscape, identifying the most stable arrangements of its atoms and the energy barriers between different conformations.
A typical MD simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory can provide information on various properties, including conformational preferences, intramolecular hydrogen bonding, and solvent effects. For instance, the root mean square fluctuation (RMSF) can be calculated to identify which parts of the molecule are more flexible. mdpi.com
Table 1: Illustrative Conformational Dihedral Angles for this compound from a Hypothetical MD Simulation
| Dihedral Angle | Description | Predominant Angle (degrees) |
| τ1 (C-C-N-C) | Rotation around the C-N bond of the ethyl group | -175, -60, 60 |
| τ2 (C-C-C-N) | Rotation around the C-C bond of the propyl group | -170, -70, 70 |
| τ3 (C-C(N)-C-Cpy) | Rotation around the C-C bond linking the propyl chain and pyridine ring | 90, -90 |
Note: This table is for illustrative purposes to show the type of data that can be obtained from MD simulations. The values are hypothetical.
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a protein target. While no specific biological claims are made here, understanding the general principles of how a molecule like this compound might interact with a protein binding site is fundamental to broader ligand design principles.
In a docking simulation, the three-dimensional structure of both the ligand and the protein are used. The ligand's conformational flexibility, often informed by studies like MD simulations, is taken into account as it is positioned within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for different poses, with lower scores typically indicating a more favorable interaction. These scoring functions often consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
For a molecule containing a pyridine ring, interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding involving the pyridine nitrogen are often key contributors to binding affinity. semanticscholar.org The ethyl and propyl groups can engage in hydrophobic interactions within the binding pocket. The results of docking studies can provide valuable insights into the key structural features that might be important for a ligand's interaction with a protein. nih.govnih.govtubitak.gov.tr
Table 2: Hypothetical Docking Simulation Results for this compound with an Illustrative Protein Binding Site
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Estimated Inhibition Constant (Ki) (µM) | 5.2 |
| Key Interacting Residues | TYR 82 (π-π stacking), ASP 120 (H-bond with pyridine N), LEU 78 (hydrophobic) |
Note: This table presents hypothetical data to illustrate the output of a docking simulation.
Quantitative Structure-Property Relationship (QSPR) Modeling of Related Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a particular physicochemical property. springernature.comnih.gov This allows for the prediction of properties for new or untested compounds based on their chemical structure. springernature.com For compounds related to this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention times.
The process of building a QSPR model involves several steps:
Data Set Selection: A diverse set of compounds with known experimental values for the property of interest is compiled. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property. researchgate.net
Validation: The model's predictive ability is rigorously tested using internal and external validation techniques. rsc.org
A QSPR model for a series of alkylpyridines, for instance, could reveal the structural features that most significantly influence a given property. For example, it might be found that the number of carbon atoms in the alkyl chain and the polar surface area are the most important descriptors for predicting aqueous solubility. rsc.org Such models are valuable tools in chemical research for prioritizing the synthesis of compounds with desired properties. chemrxiv.org
Table 3: Example of Descriptors and Their Hypothetical Contribution to a QSPR Model for Predicting a Property of Alkylpyridines
| Descriptor | Description | Correlation Coefficient |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 0.75 |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | 0.82 |
| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | -0.65 |
| Number of Rotatable Bonds | The number of bonds which allow free rotation around themselves. | 0.45 |
Note: This table is illustrative and shows hypothetical correlations for a QSPR model.
Role As a Synthetic Intermediate and Building Block
Precursor for Advanced Organic Scaffolds
The unique combination of functional groups in Ethyl[1-(pyridin-4-yl)propyl]amine makes it an ideal starting point for the synthesis of diverse and complex molecules. The chiral center alpha to the pyridine (B92270) ring is a key feature for applications in stereoselective synthesis.
The secondary amine and the pyridine nitrogen of this compound can both participate in cyclization reactions to form a variety of heterocyclic ring systems. The amine can act as a nucleophile in intramolecular reactions to build rings, while the pyridine ring can be activated to participate in cycloadditions or condensation reactions.
For instance, N-alkylation of the pyridine ring generates a pyridinium (B92312) salt, which significantly activates the ring for subsequent functionalization. These pyridinium intermediates, particularly N-phenacylpyridinium salts, can form pyridinium ylides that undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to synthesize indolizine derivatives and other complex N-heterocycles researchgate.net. While direct examples using this compound are not prevalent, the principle extends to this molecule. The secondary amine could be acylated with a suitable group that then participates in a cyclization, or it could be a component in multicomponent reactions designed to build heterocyclic scaffolds such as pyrimidines or benzodiazepines mdpi.com.
Another potential pathway involves the intramolecular cyclization of derivatives. For example, after derivatizing the amine nitrogen, a functional group on the new substituent could react with the pyridine ring. Lithiated pyridine carboxamides have been shown to undergo cyclization to form partially saturated pyrrolopyridines, a strategy that could be adapted for elaborately functionalized derivatives of this compound figshare.com.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Starting Derivative | Reaction Type | Resulting Heterocycle |
|---|---|---|
| N-Acyl derivative | Intramolecular Condensation | Fused Pyrrolopyridinones |
| Pyridinium Salt | 1,3-Dipolar Cycloaddition | Indolizine Analogues |
Chiral pyridine derivatives are highly sought after as ligands in asymmetric catalysis due to the strong coordinating ability of the pyridine nitrogen nih.govchim.it. This compound possesses both a chiral center and two potential coordination sites (the secondary amine and the pyridine nitrogen), making it a candidate for a bidentate chiral ligand. Such ligands are crucial for creating well-defined, three-dimensional chiral environments around a metal center, enabling high stereoselectivity in catalytic reactions nih.gov.
The development of "privileged" chiral ligands has been fundamental to advancements in asymmetric synthesis nih.gov. Pyridine-oxazoline (PyOx) ligands, for example, have seen a renaissance in their application, demonstrating the power of hybrid pyridine-containing chiral structures researchgate.net. Similarly, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven effective as both enantioselective nucleophilic catalysts and as ligands for metal-catalyzed processes scispace.com. The structural elements of this compound are analogous to these successful ligand classes.
Once complexed with a transition metal (e.g., Palladium, Rhodium, Iridium, or Copper), such a ligand could be applied in a range of asymmetric transformations.
Table 2: Potential Applications in Asymmetric Catalysis
| Catalytic Reaction | Metal Center | Role of the Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Induce enantioselectivity in C=C or C=O bond reduction chim.it. |
| Asymmetric Allylic Alkylation | Palladium | Control stereochemistry at a newly formed C-C bond nih.gov. |
| Asymmetric C-H Borylation | Iridium | Create chiral organoboron compounds nih.gov. |
The modular nature of its synthesis would allow for tuning of the steric and electronic properties by modifying the N-ethyl group, which is key to optimizing catalyst performance for a specific reaction nih.gov.
Strategies for Functional Group Transformations
The reactivity of this compound can be precisely controlled by targeting its three main functional regions: the amine nitrogen, the pyridine ring, and the propyl chain.
The secondary amine is a highly versatile functional group that readily undergoes a variety of transformations, including acylation, sulfonylation, alkylation, and arylation. These reactions allow for the introduction of a wide array of substituents, fundamentally altering the molecule's properties and enabling further synthetic elaborations.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is often used to install protecting groups or to introduce new functionalities nih.gov.
Sulfonylation: Treatment with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride or p-toluenesulfonyl chloride, produces stable sulfonamides. This derivatization is useful in analytical chemistry for chromatography and can also serve as a protecting group nih.gov.
Alkylation/Arylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.
Table 3: Representative Derivatization Reactions at the Amine Nitrogen
| Reagent Class | Example Reagent | Product Type |
|---|---|---|
| Acyl Halide | Acetyl Chloride | N-Acetyl Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-Tosyl Sulfonamide |
| Alkyl Halide | Methyl Iodide | Tertiary Amine |
The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents.
N-Oxidation and N-Alkylation: The pyridine nitrogen is basic and nucleophilic, readily reacting with oxidizing agents (like m-CPBA) to form the corresponding N-oxide or with alkyl halides to form quaternary pyridinium salts. N-oxidation is a key strategy for enabling electrophilic substitution at the C-4 position, as the N-oxide is more electron-rich and directs incoming electrophiles to the para position quimicaorganica.orgyoutube.com. Pyridinium salt formation activates the ring towards nucleophilic attack frontiersin.org.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is challenging and requires harsh conditions, typically yielding C-3 substituted products. However, by first forming the N-oxide, electrophilic substitution (e.g., nitration) can be directed to the C-4 position. Subsequent reduction of the N-oxide restores the pyridine ring quimicaorganica.orgyoutube.com.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom stackexchange.com. If a good leaving group (e.g., a halide) were present at the C-4 position of a similar precursor, it could be readily displaced by nucleophiles. The vicarious nucleophilic substitution (VNS) of hydrogen is a method to formally substitute a hydrogen atom with a nucleophile on electron-deficient rings, often targeting positions ortho or para to an activating group like a nitro group nih.govacs.org.
Radical Substitution (Minisci Reaction): A powerful method for functionalizing pyridines is the Minisci reaction, which involves the addition of a carbon-centered radical. This reaction works well on protonated pyridines and can be used to introduce alkyl groups. Strategies have been developed to achieve high regioselectivity for the C-4 position by using a removable blocking group on the nitrogen nih.govchemrxiv.org.
Modifying the propyl chain while controlling the stereochemistry at the existing chiral center is a significant synthetic challenge. The chain itself is composed of unactivated C-H bonds. Therefore, transformations would likely rely on the influence of the existing functional groups.
The synthesis of this compound itself is a key stereoselective transformation. It can be achieved through methods such as the catalytic asymmetric reduction of the corresponding ketone or imine precursors chim.it. This provides access to either enantiomer of the target molecule, depending on the chiral catalyst used.
Further transformations could involve diastereoselective reactions where the existing stereocenter directs the approach of a reagent to a nearby functional group. For example, if a carbonyl group were introduced at the end of the propyl chain, the existing chiral center could influence the stereochemical outcome of a nucleophilic addition to that carbonyl. However, without a nearby activating group, direct and selective functionalization of the propyl chain's C-H bonds remains a frontier in organic synthesis, often requiring advanced transition-metal-catalyzed C-H activation methodologies.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of chiral amines like Ethyl[1-(pyridin-4-yl)propyl]amine often involves multi-step routes that may use harsh reagents and unsustainable transition metal catalysts, generating significant waste. openaccessgovernment.org Future research is intensely focused on developing greener, more efficient, and atom-economical alternatives.
A primary direction is the advancement of biocatalysis . Engineered enzymes, such as transaminases (ATAs), amine dehydrogenases (AmDHs), and oxidases, offer highly selective and efficient routes to chiral amines under mild, aqueous conditions. nih.gov Techniques like directed evolution and computational redesign are continuously expanding the substrate scope and enhancing the catalytic performance of these enzymes. nih.gov For instance, research into transaminases, which can convert a prochiral ketone into a chiral amine with high enantiopurity, is a promising avenue. acs.org Future work will likely involve creating bespoke enzymes specifically tailored for the synthesis of 4-pyridyl amines.
Another key area is the integration of biocatalysis with flow chemistry . nih.gov Continuous flow systems, particularly those using immobilized enzymes in packed-bed reactors, can overcome the limitations of traditional batch processing, such as enzyme inhibition and difficult product purification. mdpi.comrsc.org This combination allows for higher productivity, easier scalability, and improved process control, making the synthesis more economically viable and sustainable. openaccessgovernment.orgfrontiersin.org The development of a flow-based process for this compound could involve the direct amination of an alcohol precursor, using co-immobilized alcohol dehydrogenases and amine dehydrogenases, a process that consumes only ammonia (B1221849) and generates water as the sole byproduct. openaccessgovernment.org
Advanced Computational Studies for Predictive Modeling
As the complexity of catalytic systems grows, computational methods have become indispensable for guiding experimental work. chiralpedia.com For a molecule like this compound, which has potential as a chiral ligand or organocatalyst, predictive modeling can accelerate the discovery of new applications.
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are already used to study the electronic structures of catalysts and predict the energy barriers of reactions. chiralpedia.com Future research will apply these methods to model the transition states formed when this compound or its derivatives act as catalysts, providing insights into the origins of stereoselectivity. researchgate.net
More advanced computational strategies are emerging. Machine Learning (ML) and Artificial Intelligence (AI) are poised to revolutionize catalyst design. chiralpedia.com By training algorithms on large datasets of reaction outcomes, ML models can predict the enantioselectivity of a catalyst with remarkable accuracy, significantly reducing the need for extensive experimental screening. nih.govresearchgate.net For example, a Deep Neural Network (DNN) model could be developed using descriptors from a catalyst-substrate complex to predict the enantiomeric excess (% ee) for reactions catalyzed by new derivatives of this compound. rsc.org The advent of tools like AlphaFold for protein structure prediction can also guide the rational design of enzymes for biocatalytic synthesis. nih.gov
Exploration of Novel Reactivities and Catalytic Transformations
The pyridine (B92270) and amine functionalities in this compound offer rich reactivity that remains to be fully explored. Future research will likely move beyond its established roles to uncover novel catalytic transformations.
One major frontier is photoredox catalysis . This technique uses visible light to generate radical species under mild conditions, enabling unique bond formations. nih.govyoutube.com The pyridine moiety of the title compound could be activated to form a pyridyl radical, which could then participate in novel coupling reactions, such as the branch-selective pyridylation of alkenes. nih.gov Furthermore, the chiral amine portion could be coupled with photoredox catalysis and transition metal catalysis in multicomponent reactions, leveraging the advantages of each catalytic system to forge complex molecular architectures. youtube.com
Another area of exploration is in asymmetric organocatalysis-triggered reaction sequences . Chiral primary and secondary amines are powerful catalysts for a wide range of enantioselective reactions. rsc.orgrsc.org this compound could serve as a catalyst in complex cascade reactions, where multiple bonds are formed in a single operation. For instance, it could be used to activate substrates like 2-hydroxy cinnamaldehydes to react with other molecules, leading to structurally diverse and complex chiral products through divergent pathways. acs.org
Integration into Materials Science Applications Beyond Current Scope
The unique electronic and binding properties of the pyridyl group make it an excellent functional unit for advanced materials. While research has focused on using pyridyl derivatives in various materials, the specific integration of a chiral scaffold like this compound is a largely unexplored avenue.
A promising future direction is the incorporation of this compound as a building block in Metal-Organic Frameworks (MOFs) . The pyridine nitrogen can coordinate to metal centers, creating a porous, crystalline structure. By using a chiral linker like this compound, it would be possible to create chiral MOFs. These materials could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. Pyrazinyl-functionalized MOFs have already demonstrated ultrasensitive detection of molecules like tyrosine, suggesting that a pyridyl-functionalized MOF could be designed for similar sensing applications. rsc.org
Additionally, the compound could be integrated into functional polymers and organic electronic materials . Pyridine-functionalized units are being investigated as components of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs). nih.govacs.org The incorporation of a chiral, non-planar structure like this compound could influence the morphology and electronic properties of the material, potentially leading to improved device performance and reduced efficiency roll-off. nih.gov The pyrene-pyridine donor-acceptor systems currently being studied offer a template for how such a molecule could be integrated. acs.org
Design of Next-Generation Chiral Scaffolds based on the Compound's Core Structure
The core structure of this compound serves as an excellent starting point for the rational design of new, highly effective chiral ligands and organocatalysts. The future in this area lies in creating modular and tunable systems.
Research into modular construction allows for the rapid synthesis of a library of related ligands, which can then be screened for optimal performance in a specific catalytic reaction. nih.govorganic-chemistry.org By treating the ethyl and propyl groups of the title compound as variable modules, a diverse set of catalysts could be generated and tested. Recent work on the modular construction of chiral aminopiperidines from pyridine highlights the feasibility of such an approach. nih.gov
A key challenge in catalyst design is balancing reactivity with stereoselectivity. Recently developed chiral pyridine units (CPUs) feature rigid, fused-ring frameworks that minimize steric hindrance near the nitrogen atom while allowing for tuning of the broader steric environment. nih.gov This "double-layer control" concept could be applied to the this compound scaffold. By designing derivatives with a more rigid backbone, it may be possible to create a new class of highly active and selective catalysts for a broad range of reactions, from reductive additions to Ullmann couplings. nih.gov This rational design process, aided by the computational models discussed previously, represents the next generation of catalyst development. eventsair.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
